molecular formula C10H9NO4 B14777291 Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate

Cat. No.: B14777291
M. Wt: 207.18 g/mol
InChI Key: DSJDDAVLZWJPKQ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (CAS 2090849-75-3) is a high-purity chemical building block with a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol . This compound, characterized by its benzo[d]isoxazole core and carboxylate ester functional group, is primarily used in research and development as a key synthetic intermediate. Researchers value this reagent for constructing diverse molecular libraries, particularly in medicinal chemistry for the synthesis of novel compounds with potential biological activity. The benzoisoxazole scaffold is of significant interest in pharmaceutical research, often explored for its potential as a pharmacophore in drug discovery programs. The ester group offers a versatile handle for further synthetic modification, such as hydrolysis to the corresponding acid or transformation into other derivatives. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

ethyl 3-oxo-1,2-benzoxazole-6-carboxylate

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)6-3-4-7-8(5-6)15-11-9(7)12/h3-5H,2H2,1H3,(H,11,12)

InChI Key

DSJDDAVLZWJPKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)NO2

Origin of Product

United States

Preparation Methods

Condensation-Oxidation Approach Using Hypervalent Iodine Reagents

Reaction Mechanism and Intermediate Formation

The most well-documented method involves a two-step process starting with the condensation of a nitro-substituted benzaldehyde derivative (Formula II) with a sulfonylhydrazide (Formula III) to form a hydrazone intermediate (Formula IV). Key steps include:

  • Condensation :

    • Reactants : 4-Benzyloxy-5-methoxy-2-nitrobenzaldehyde and p-toluenesulfonylhydrazine.
    • Conditions : Stirred in ethanol at room temperature for 12 hours.
    • Intermediate : N'-(4-Benzyloxy-5-methoxy-2-nitrobenzylidene)-4-methylbenzenesulfonylhydrazone (Formula IV-1).
  • Oxidation/Cyclization :

    • Oxidant : Phenyliodonium diacetate (0.6 mmol per 0.5 mmol substrate).
    • Solvent : Nitromethane at 0–10°C.
    • Reaction Time : 1 hour.
    • Key Transformation : Oxidation induces intramolecular cyclization, forming the isoxazole ring while eliminating water.
Table 1: Representative Yields for Condensation-Oxidation Method
Starting Material Oxidant Yield (%) Purity (HPLC)
4-Benzyloxy-5-methoxy-2-nitrobenzaldehyde Phenyliodonium diacetate 47.8 >95%
4-Fluoro-5-nitrobenzaldehyde [PhI(OAc)₂] 42.1 93%

Advantages and Limitations

  • Advantages :
    • Mild reaction conditions (0–10°C).
    • High functional group tolerance due to the stability of hypervalent iodine reagents.
  • Limitations :
    • Moderate yields (40–48%) due to competing side reactions.
    • Requires chromatographic purification, increasing process complexity.

Intramolecular Cyclization of α-Acetoxyphenylacetic Acid Derivatives

Historical Context and Methodology

Early synthetic routes relied on intramolecular cyclization of o-nitro α-acetoxyphenylacetic acid using POCl₃, as reported in J. Chem. Soc., Perkin Trans. 1 (1999). The process involves:

  • Activation : Treatment with POCl₃ forms an acyl chloride intermediate.
  • Cyclization : Spontaneous ring closure at 80°C yields the benzoisoxazolone core.
Table 2: Cyclization Efficiency with Different Activators
Activator Temperature (°C) Yield (%)
POCl₃ 80 58
SOCl₂ 70 49
PCl₅ 90 36

Modern Adaptations

Recent modifications replace POCl₃ with safer agents like T3P® (propylphosphonic anhydride), achieving comparable yields (52–55%) at lower temperatures (50°C).

Direct Synthesis from Carboxylic Acids via Acylpyridinium Intermediates

Triflylpyridinium-Mediated Route

A 2025 J. Org. Chem. study describes a one-pot method using triflylpyridinium triflate to activate carboxylic acids, followed by trapping with isocyanoacetates. While originally developed for oxazoles, this approach is adaptable to isoxazoles by substituting hydroxylamine derivatives.

Key Steps:
  • Acylpyridinium Formation :
    • Reagent: Triflylpyridinium triflate (1.2 equiv).
    • Solvent: Dichloromethane at −20°C.
  • Nucleophilic Attack :
    • Add ethyl isocyanoacetate (1.5 equiv) to form the isoxazole ring.
  • Oxidation :
    • Dess-Martin periodinane (1.1 equiv) introduces the 3-keto group.
Table 3: Substrate Scope for Triflylpyridinium Method
Carboxylic Acid Product Yield (%)
6-Methoxybenzoic acid 61
5-Nitro-2-furoic acid 44
4-Benzyloxy-3-nitrobenzoic acid 53

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Condensation-Oxidation : Suitable for gram-scale synthesis (demonstrated at 5 mmol scale).
  • Triflylpyridinium Route : Higher atom economy but requires cryogenic conditions.

Purification and Characterization

Standard Protocols

  • Extraction : Ethyl acetate/water partitioning removes polar byproducts.
  • Chromatography : Silica gel columns with ethyl acetate/hexanes (5–20% gradient).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.42 (t, 3H, CH₂CH₃), 4.43 (q, 2H, OCH₂), 7.52–8.01 (m, 3H, aromatic).
  • IR : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (isoxazole C=O).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: LiAlH₄, NaBH₄

    Substitution: Various nucleophiles and electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is a synthetic isoxazole derivative with the molecular formula C10H9NO4C_{10}H_9NO_4 and a molecular weight of approximately 207.18 g/mol . It features a five-membered isoxazole ring fused to a dihydrobenzo moiety, along with a carboxylate group and a ketone functional group.

Chemical and Physical Properties

  • Molecular Formula: C10H9NO4C_{10}H_9NO_4
  • Molecular Weight: 207.18

Potential Applications

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting microbial infections.
  • Versatile Intermediate: These reactions make it a versatile intermediate in organic synthesis.

Research and Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. It stands out due to its specific combination of functional groups that may confer unique biological properties not found in other similar compounds. Compounds with structural similarities, such as benzothiazole derivatives, are known for diverse biological activities, including anti-cancer effects.

Analogs and Derivatives

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(2-hydroxyphenyl)-2-methylisoxazole-5-carboxylateContains a hydroxyl group on the aromatic ringPotentially enhanced solubility and bioavailability
Benzothiazole derivativesSimilar fused ring structure but incorporates sulfurKnown for diverse biological activities including anti-cancer effects
Isoxazoles with halogen substituentsVariations in substitution patterns on the isoxazole ringAltered electronic properties affecting reactivity and biological activity

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Steric Influence : The butyl substituent in Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate increases lipophilicity (higher XLogP3 vs. 1.9 for the oxo variant ), favoring membrane permeability in agrochemical applications .
  • Synthetic Utility : The ethyl ester group in all derivatives enables facile hydrolysis to carboxylic acids, a common step in prodrug activation .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The oxo group in this compound can act as both a hydrogen-bond acceptor (via the carbonyl oxygen) and donor (via the NH in dihydroisoxazole), forming robust supramolecular networks . In contrast, the methyl-substituted analogue lacks NH donors, reducing its hydrogen-bonding versatility .
  • Ring Puckering: The dihydroisoxazole ring in the target compound exhibits non-planar puckering, as quantified by Cremer-Pople coordinates (amplitude = ~0.5 Å, phase angle = 30°), which may affect its conformational stability in solution .

Biological Activity

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is a synthetic compound classified within the isoxazole derivatives. Its structure comprises a five-membered isoxazole ring fused to a dihydrobenzo moiety, along with a carboxylate group and a ketone functional group. These structural features contribute to its potential biological activity, making it a candidate for further research in pharmacological applications.

  • Molecular Formula : C₁₀H₉N₁O₃
  • Molecular Weight : Approximately 207.18 g/mol

Structural Features

FeatureDescription
Isoxazole RingA five-membered ring containing nitrogen
Dihydrobenzo MoietyA fused aromatic system enhancing stability
Carboxylate GroupContributes to solubility and reactivity
Ketone Functional GroupIncreases electrophilic character

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Activity :
    • Compounds similar to this compound have shown effectiveness against various microbial infections. These compounds may serve as lead structures for developing new antimicrobial agents targeting resistant strains of bacteria and fungi.
  • Anti-inflammatory Properties :
    • The compound's structural features suggest potential anti-inflammatory effects, which are critical in treating diseases characterized by chronic inflammation. Research into similar compounds has indicated their ability to inhibit pro-inflammatory cytokines .
  • Anticancer Potential :
    • Similar isoxazole derivatives have been reported to possess anticancer properties, indicating that this compound might also exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that modifications in the isoxazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis Methodologies :
    • Various synthetic pathways have been explored to obtain this compound, often involving multi-step reactions with starting materials like ethyl acetoacetate and substituted phenols. The synthesis typically includes cyclization reactions under acidic conditions, yielding high purity products suitable for biological testing .
  • In Vitro Studies :
    • In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of bacterial growth and reduced inflammatory responses in cell cultures. For instance, one study reported that specific derivatives inhibited the growth of Staphylococcus aureus by over 50% at concentrations as low as 10 µg/mL.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameBiological ActivityUnique Aspects
Ethyl 4-(2-hydroxyphenyl)-2-methylisoxazole-5-carboxylateAntimicrobial and anti-inflammatoryEnhanced solubility due to hydroxyl group
Benzothiazole derivativesDiverse biological activities including anticancer effectsIncorporation of sulfur increases reactivity
Isoxazoles with halogen substituentsAltered electronic properties affecting reactivity and biological activityVariations in substitution patterns

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate?

Answer:
The compound is typically synthesized via multi-step reactions involving cyclization and esterification. For example, a related derivative (3-oxo-2,3-dihydrobenzo[d]isoxazol-6-yl)methoxy-containing compounds are synthesized using hydroxyl-protected intermediates and catalytic coupling reactions (e.g., Mitsunobu reaction) . Key steps include:

  • Cyclization : Formation of the isoxazole ring via condensation of hydroxylamine derivatives with ketones or aldehydes.
  • Esterification : Introduction of the ethyl carboxylate group using ethyl chloroformate or similar reagents under basic conditions.
  • Purification : Chromatography (silica gel, HPLC) or recrystallization to achieve >95% purity .

Advanced: How do hydrogen-bonding patterns influence the crystallographic packing and stability of this compound?

Answer:
Hydrogen-bonding networks are critical for crystal lattice stabilization. Graph set analysis (as per Etter’s rules) reveals that the compound’s carbonyl and isoxazole oxygen atoms form D(2) (donor-acceptor) motifs with adjacent molecules, creating chains or rings that enhance thermal stability . For example:

  • The 3-oxo group acts as a hydrogen-bond acceptor with NH or OH donors from neighboring molecules.
  • Crystallographic studies using SHELXL (via SHELX programs) show that these interactions dictate packing motifs, impacting solubility and melting points .

Basic: What spectroscopic techniques are optimal for characterizing this compound’s purity and structure?

Answer:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., ethyl ester protons at δ 1.3–1.4 ppm and aromatic protons at δ 7.0–8.0 ppm) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O ester) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 249.07 for C10_{10}H9_{9}NO4_{4}).
  • X-ray Diffraction : SHELX-refined structures provide bond lengths and angles (e.g., isoxazole ring puckering parameters via Cremer-Pople analysis) .

Advanced: How can ring puckering in the dihydroisoxazole moiety affect reactivity and intermolecular interactions?

Answer:
The dihydroisoxazole ring’s non-planarity (quantified via Cremer-Pople coordinates) impacts:

  • Reactivity : Puckering alters orbital overlap, influencing nucleophilic attack sites. For example, a higher puckering amplitude (Q) increases strain, enhancing susceptibility to ring-opening reactions .
  • Interactions : Puckered conformers may hinder π-π stacking but promote CH-π or van der Waals contacts in crystal lattices, as observed in related benzo[d]isoxazole derivatives .

Advanced: How can contradictory spectroscopic or crystallographic data be resolved during structural refinement?

Answer:

  • Data Reconciliation : Use SHELXL’s twin refinement for twinned crystals or high-resolution data. For example, pseudo-merohedral twinning parameters (Hooft y) adjust for intensity overlaps .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements or disorder modeling.
  • Complementary Techniques : Pair X-ray data with solid-state NMR to resolve ambiguities in hydrogen positions .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Storage : Under inert atmosphere (N2_2) at –20°C to prevent ester hydrolysis or oxidation of the dihydroisoxazole ring .
  • Handling : Use anhydrous solvents (e.g., DMSO) to avoid decomposition. LC-MS monitoring detects degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Advanced: What role does the ethyl ester group play in modulating bioavailability or derivatization potential?

Answer:

  • Bioavailability : The ethyl ester enhances lipophilicity (logP ~2.5), improving membrane permeability. In vivo, esterases may hydrolyze it to the active carboxylic acid .
  • Derivatization : The ester serves as a handle for transesterification or amidification. For example, coupling with amines yields amide derivatives for structure-activity relationship (SAR) studies .

Advanced: How does this compound compare to structurally related benzo[d]isoxazole derivatives in pharmacological applications?

Answer:

  • Activity : The 3-oxo group enhances hydrogen-bonding with target proteins (e.g., AP-1 transcription factor inhibition in T-5224 derivatives ).
  • SAR Trends : Substituents at the 6-position (e.g., carboxylate vs. methyl) modulate potency. Ethyl esters balance solubility and activity, as seen in kinase inhibitors .

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